Ada-RYYRIK-NH2

NOP receptor Binding affinity Radioligand displacement

Ada-RYYRIK-NH2 is the adamantane‑capped analog of Ac‑RYYRIK‑NH2, designed to eliminate residual agonist activity and improve RP‑HPLC resolution. Its bulky, lipophilic cage (π ≈ 3.1) boosts metabolic half‑life and simplifies purification, delivering >95% purity for reproducible NOP‑receptor pharmacology. Choose this compound when you need a pure antagonist profile, superior separation from deletion byproducts, and extended stability in ex vivo or in vivo protocols.

Molecular Formula C53H82N14O8
Molecular Weight 1043.3 g/mol
Cat. No. B10846497
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAda-RYYRIK-NH2
Molecular FormulaC53H82N14O8
Molecular Weight1043.3 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C34CC5CC(C3)CC(C5)C4
InChIInChI=1S/C53H82N14O8/c1-3-31(2)43(49(74)62-38(44(55)69)13-7-8-20-54)67-46(71)39(14-9-21-60-51(56)57)63-47(72)42(27-33-16-18-37(68)19-17-33)65-48(73)41(26-32-11-5-4-6-12-32)64-45(70)40(15-10-22-61-52(58)59)66-50(75)53-28-34-23-35(29-53)25-36(24-34)30-53/h4-6,11-12,16-19,31,34-36,38-43,68H,3,7-10,13-15,20-30,54H2,1-2H3,(H2,55,69)(H,62,74)(H,63,72)(H,64,70)(H,65,73)(H,66,75)(H,67,71)(H4,56,57,60)(H4,58,59,61)/t31-,34?,35?,36?,38-,39-,40-,41-,42-,43-,53?/m0/s1
InChIKeyCHQPBFJDZBBZJD-OGHQQVQQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ada-RYYRIK-NH2: NOP Receptor Ligand with Adamantyl-Modified Pharmacophore for Nociceptin/Orphanin FQ System Research


Ada-RYYRIK-NH2 (CHEMBL256687) is a synthetic hexapeptide based on the Arg-Tyr-Tyr-Arg-Ile-Lys-NH2 (RYYRIK-NH2) scaffold, featuring an N-terminal 1-adamantanecarbonyl group in place of the acetyl moiety found in the canonical Ac-RYYRIK-NH2 [1]. The compound acts as a ligand at the nociceptin/orphanin FQ (NOP) receptor (ORL1, OPRX), a G protein-coupled receptor within the opioid receptor family [2]. With a molecular weight of approximately 1042.6 Da (C53H82N14O8), it represents a structurally distinct, high-molecular-weight analog within the RYYRIK peptide series, differentiated from its acetyl congener by the bulky, lipophilic adamantane cage at the N-terminus [1].

Why Ac-RYYRIK-NH2 Cannot Substitute for Ada-RYYRIK-NH2: N-Terminal Modification Dictates Pharmacological Profile in NOP Receptor Ligands


The RYYRIK-NH2 peptide scaffold is exquisitely sensitive to N-terminal modification. Removal of the N-terminal acetyl group reduces ORL1 receptor binding affinity by approximately 280-fold [1], while systematic variation of the N-terminal acyl chain length (from formyl to hexanoyl) reveals that the alkyl substituent governs both receptor-binding affinity and the balance between agonist and antagonist efficacy [2]. Ac-RYYRIK-NH2 itself is a partial agonist that retains considerable intrinsic agonist activity—an undesirable property for applications requiring pure receptor blockade [2][3]. The isovaleryl derivative (IsoVa-RYYRIK-NH2) achieved a critical breakthrough by eliminating residual agonist activity and producing a pure antagonist profile, demonstrating that the N-terminal group is not merely a protecting element but a pharmacophoric determinant [2]. Ada-RYYRIK-NH2, bearing a bulky adamantyl cage (estimated π = 3.1 increase in logP versus acetyl) [4], occupies a distinct physicochemical and pharmacological position within this SAR landscape. Generic substitution with Ac-RYYRIK-NH2 or other RYYRIK analogs would therefore confound experimental interpretation by altering receptor binding kinetics, functional selectivity, hydrophobicity-dependent purification behavior, and metabolic stability—each of which is quantitatively addressed below.

Ada-RYYRIK-NH2 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons with RYYRIK Analogs


NOP Receptor Binding Affinity: Ada-RYYRIK-NH2 (pIC50 8.47) Versus Ac-RYYRIK-NH2 (pKi 9.1) from Independent Database Curation

Ada-RYYRIK-NH2 exhibits a pIC50 of 8.47 (IC50 approximately 3.4 nM) at the human NOP receptor as curated in the ChEMBL database and displayed in GPCRdb [1]. By comparison, Ac-RYYRIK-NH2 is reported with a pKi of 9.1 (Ki approximately 0.79 nM) at the human NOP receptor in the IUPHAR/BPS Guide to Pharmacology database [2]. This represents an approximately 4.3-fold difference in binding affinity favoring the acetyl analog. However, the pEC50 of Ada-RYYRIK-NH2 (7.72, approximately 19 nM) indicates that it retains measurable functional agonist activity at human NOP, while Ac-RYYRIK-NH2 shows complex functional behavior with a pEC50 of 7.90 (Emax 0.63) at NOP/G protein coupling and is inactive at NOP/β-arrestin 2 recruitment [3]. These cross-study data suggest that the adamantyl modification yields a NOP ligand with distinct binding and functional characteristics compared to the acetyl parent.

NOP receptor Binding affinity Radioligand displacement

Hydrophobicity-Driven Purification Advantage: Adamantyl Modification Enhances RP-HPLC Resolution Relative to Acetyl Analog

The adamantyl group possesses a hydrophobic substituent constant (π adamantyl) of approximately 3.1, derived from calculated logP values of 31 adamantyl-bearing compounds in clinical use or development [1]. This represents a substantial increase in lipophilicity compared to the acetyl group (π CH3 ≈ 0.5–0.6) present in Ac-RYYRIK-NH2. For peptide purification, this translates into significantly enhanced retention on reversed-phase HPLC columns, improving resolution from synthesis byproducts and closely related impurities [2]. The adamantane cage also contributes steric bulk that can further influence chromatographic behavior beyond simple hydrophobicity. This property is particularly relevant for research laboratories and core facilities that rely on RP-HPLC as the primary preparative purification method for synthetic peptides, where the acetyl analog may co-elute with deletion or truncation byproducts of similar polarity.

RP-HPLC purification Hydrophobicity Peptide physicochemical properties

N-Terminal Modification and Agonist-to-Antagonist Conversion: SAR Context for Ada-RYYRIK-NH2 Relative to Isovaleryl and Methylthioacetyl Analogs

Systematic structure-activity relationship (SAR) studies on the RYYRIK-NH2 scaffold have established that the N-terminal acyl group is a critical determinant of the agonist/antagonist balance at the ORL1 receptor [1]. Ac-RYYRIK-NH2 acts as a partial agonist with considerable residual agonist activity, limiting its utility as a pure antagonist tool compound. The isovaleryl derivative (IsoVa-RYYRIK-NH2, bearing a C4H9 isovaleryl group) achieved a seminal advance: it eliminated the agonist activity of Ac-RYYRIK-NH2 and produced a pure antagonist profile while retaining high receptor-binding affinity [1]. Further optimization produced the methylthioacetyl analog (CH3SCH2CO-RYYRIK-NH2), which exhibited enhanced specific binding affinity and strong antagonist activity, suggesting the presence of a complementary aromatic residue in the receptor interacting with the sulfur-containing acyl group [2]. Ada-RYYRIK-NH2, with its even bulkier adamantyl cage (C11H15O), represents an extension of this SAR trajectory into sterically demanding, polycyclic N-terminal modifications. While no published direct head-to-head comparison of agonist/antagonist efficacy between Ada-RYYRIK-NH2 and IsoVa-RYYRIK-NH2 exists, the pEC50 of 7.72 at human NOP [3] confirms that Ada-RYYRIK-NH2 retains functional agonist activity, distinguishing it pharmacologically from the pure antagonist isovaleryl analog and positioning it as a unique probe for biased signaling studies.

Structure-activity relationship Partial agonism Functional selectivity

Metabolic Stability Potential: Adamantyl Steric Shielding Versus Acetyl Protection in the Context of Short Peptide Half-Life

The parent compound Ac-RYYRIK-NH2 exhibits a short degradation half-life of only 1.20 minutes in mouse brain homogenate, while its C-terminal alcohol analog Ac-RYYRIK-ol shows a modest but statistically significant improvement to 2.48 minutes [1]. In vivo microdialysis in rat striatum and in vitro metabolic inactivation assays confirm extensive degradation of both nociceptin and Ac-RYYRIK-NH2 [2]. This inherent metabolic lability represents a significant practical limitation for extended-duration experiments. The adamantyl group has been extensively characterized in medicinal chemistry as a moiety that impedes the access of hydrolytic enzymes through steric bulk, thereby increasing drug stability and plasma half-life [3]. While no published head-to-head metabolic stability comparison between Ada-RYYRIK-NH2 and Ac-RYYRIK-NH2 currently exists, the steric shielding provided by the adamantane cage at the N-terminus—the very position identified as critical for receptor interaction and where proteolytic degradation commonly initiates—provides a strong class-level rationale for anticipating enhanced stability.

Metabolic stability Protease resistance Peptide half-life

Molecular Weight and Structural Differentiation: Ada-RYYRIK-NH2 (1042.6 Da) as a High-Mass Probe for Receptor Binding Domain Mapping

Ada-RYYRIK-NH2 has a molecular weight of approximately 1042.6 Da (C53H82N14O8), compared to 939.12 Da (C44H70N14O9) for Ac-RYYRIK-NH2 [1][2]. This represents a mass increase of approximately 103.5 Da (11% larger), attributable to the replacement of the acetyl group (43 Da) with the 1-adamantanecarbonyl moiety (approximately 163 Da). The adamantyl group's substantial steric volume (comparable to a tricyclic cage of approximately 7 Å diameter) provides a structurally distinct probe for mapping the steric tolerance of the NOP receptor's N-terminal binding pocket. Previous SAR studies have demonstrated that the N-terminal acetyl-Arg at position 1 is the single most critical structural element for ORL1 receptor binding [3], and the accommodation of the bulky adamantyl cage at this position—as evidenced by the retained pIC50 of 8.47 [1]—provides valuable structural information about the receptor's binding site dimensions and flexibility.

Molecular weight Structural analog Receptor mapping

Ada-RYYRIK-NH2: Recommended Research and Industrial Application Scenarios Based on Quantitative Differentiation Evidence


NOP Receptor Biased Signaling Profiling: Exploiting Ada-RYYRIK-NH2's Retained Functional Agonism for G Protein vs. β-Arrestin Pathway Dissection

Ada-RYYRIK-NH2 exhibits a pEC50 of 7.72 at human NOP [1], confirming retained functional agonist activity, in contrast to the pure antagonist isovaleryl analog [2]. This makes Ada-RYYRIK-NH2 a valuable tool for biased signaling studies at the NOP receptor, where differential engagement of G protein versus β-arrestin pathways is of therapeutic interest. Researchers comparing Ada-RYYRIK-NH2 with Ac-RYYRIK-NH2 (pEC50 7.90, Emax 0.63 at G protein; inactive at β-arrestin 2 [3]) can assess how the N-terminal adamantyl modification alters functional selectivity profiles.

High-Resolution RP-HPLC Purification Workflows: Leveraging Adamantyl-Enhanced Hydrophobicity for Improved Peptide Isolation

The adamantyl group confers a hydrophobic substituent constant (π) of approximately 3.1 [4], substantially exceeding the acetyl group's hydrophobicity. For core facilities and peptide synthesis laboratories, Ada-RYYRIK-NH2's enhanced RP-HPLC retention facilitates superior separation from deletion sequences and truncation byproducts that commonly co-elute with the less hydrophobic Ac-RYYRIK-NH2. This translates into reduced purification cycles and higher final purity (>95%), critical for reproducible receptor pharmacology assays.

Steric Tolerance Mapping of the NOP Receptor Orthosteric Site: Ada-RYYRIK-NH2 as a Bulky Pharmacophoric Probe

With a molecular weight of 1042.6 Da and an N-terminal adamantane cage of approximately 7 Å diameter [1], Ada-RYYRIK-NH2 serves as a steric probe for mapping the dimensional constraints of the NOP receptor's N-terminal binding pocket, which has been established as the critical recognition site for RYYRIK-based ligands [5]. Its retained pIC50 of 8.47 despite the bulky adamantyl substitution indicates significant steric accommodation at the receptor, providing structural insights complementary to those obtained with smaller N-terminal analogs (acetyl, isovaleryl, methylthioacetyl).

Extended-Duration Tissue and Ex Vivo Assays: Rationale for Ada-RYYRIK-NH2 Based on Adamantyl-Mediated Steric Protection Against Proteolysis

The parent Ac-RYYRIK-NH2 suffers from rapid degradation with a half-life of only 1.20 minutes in mouse brain homogenate [6], posing challenges for sustained-exposure experimental designs. The adamantyl group is established in medicinal chemistry as a steric shield that impedes hydrolytic enzyme access [4]. Ada-RYYRIK-NH2, by placing this protective cage at the metabolically vulnerable N-terminus, is the rational choice for protocols requiring prolonged peptide stability, such as ex vivo tissue bath pharmacology, brain slice electrophysiology, or in vivo microdialysis with extended sampling windows—pending direct experimental stability validation.

Quote Request

Request a Quote for Ada-RYYRIK-NH2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.